molecular formula C30H22Br2N2O8 B10889676 Butane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)

Butane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B10889676
M. Wt: 698.3 g/mol
InChI Key: AGKZNRBMSSULSQ-UHFFFAOYSA-N
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Description

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution of bromine atoms could result in a variety of functionalized compounds.

Scientific Research Applications

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific structural arrangement, which combines multiple functional groups in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H22Br2N2O8

Molecular Weight

698.3 g/mol

IUPAC Name

[4-[2-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]butan-2-yl]phenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C30H22Br2N2O8/c1-3-30(2,20-6-10-22(11-7-20)41-28(35)18-4-14-24(31)26(16-18)33(37)38)21-8-12-23(13-9-21)42-29(36)19-5-15-25(32)27(17-19)34(39)40/h4-17H,3H2,1-2H3

InChI Key

AGKZNRBMSSULSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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